Ethyl 2-[(chloroacetyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWPJKSHKMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284889 | |
| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-66-0 | |
| Record name | NSC44267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Catalysts
The use of nitrogen-containing catalysts, such as dimethylformamide (DMF), enhances reaction efficiency by activating chloroacetyl chloride. In a patent by, DMF (0.04 mol) catalyzed the synthesis of chloroacetyl chloride from glycolic acid and thionyl chloride, achieving 98% yield under mild conditions. This catalytic approach is transferable to the acylation step, where DMF accelerates the formation of the reactive acylium ion.
Solvent Effects
Polar aprotic solvents like DMF improve reactant solubility and stabilize transition states. Comparative studies show that DMF-based reactions achieve yields exceeding 85%, whereas non-polar solvents like toluene result in slower kinetics and lower yields (~60%).
Temperature and Time
Optimized protocols reflux the reaction mixture for 6–8 hours at 40–60°C, ensuring complete conversion. Prolonged heating beyond 10 hours risks decomposition, particularly in the presence of residual moisture.
Alternative Synthetic Routes
Solid-Phase Synthesis
A modified approach immobilizes ethyl 2-aminobenzoate on Wang resin, enabling stepwise acylation with chloroacetyl chloride. This method simplifies purification but requires specialized equipment, limiting scalability.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 15–30 minutes by enhancing molecular collisions. Initial trials report 78% yield at 100°C, though reproducibility remains under investigation.
Synthesis of Chloroacetyl Chloride
Chloroacetyl chloride, a critical reagent, is synthesized via glycolic acid and thionyl chloride in the presence of DMF (Table 1):
Table 1: Optimized Synthesis of Chloroacetyl Chloride
| Parameter | Value |
|---|---|
| Glycolic acid | 0.1 mol |
| Thionyl chloride | 0.3 mol |
| Catalyst (DMF) | 0.04 mol |
| Temperature | 25°C, 18 hours |
| Yield | 84% (distilled) |
This method’s scalability and high purity make it preferable for large-scale production of this compound.
Analytical Characterization
Purity Assessment:
- HPLC: Purity ≥96% is confirmed using C18 columns with UV detection at 254 nm.
- NMR: $$ ^1H $$ NMR (CDCl$$ _3 $$) shows characteristic peaks at δ 1.39 (t, CH$$ _3 $$), 4.38 (q, OCH$$ _2 $$), and 7.2–8.1 (aromatic protons).
Mass Spectrometry:
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 241.67 [M+H]$$ ^+ $$.
Industrial and Research Applications
Pharmaceutical manufacturers utilize this compound to synthesize analgesics and anti-inflammatory agents. Its derivatives inhibit cyclooxygenase-2 (COX-2) with IC$$ _{50} $$ values <1 μM, highlighting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 2-[(chloroacetyl)amino]benzoic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(chloroacetyl)amino]benzoate is being studied for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.
Case Study: Anticancer Activity
Research has indicated that derivatives of chloroacetyl compounds can exhibit anticancer properties. For example, studies have shown that chloroacetyl derivatives can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines . This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action against specific cancer types.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including acylation and amination.
Synthetic Routes
- Formation of Amide Bonds : this compound can be used to synthesize amides through nucleophilic substitution reactions.
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex structures, such as pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound is explored for its potential use in developing novel materials with specific properties. Its ability to form polymers and coatings makes it suitable for various applications.
Application Example: Polymer Development
Research has shown that incorporating chloroacetyl groups into polymer systems can enhance their thermal stability and mechanical properties . this compound could be utilized to create copolymers with improved characteristics for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-[(chloroacetyl)amino]benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloroacetyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
Both isomers undergo similar nucleophilic acyl substitution mechanisms but may differ in reactivity due to electronic effects .
Functional Group Variations: Chloroacetyl vs. Other Acyl Groups
Replacing the chloroacetyl group with alternative acyl moieties alters physicochemical and biological properties:
- Chlorobenzoyl Derivatives: Ethyl 2-[(2-chlorobenzoyl)amino]acetate (CAS 66824-94-0) replaces the chloroacetyl group with a 2-chlorobenzoyl moiety, enhancing aromaticity and stability but reducing electrophilic reactivity at the α-carbon .
- Acetoacetyl Derivatives: Ethyl 4-(acetoacetylamino)benzoate (CAS 30764-23-9) introduces a β-keto ester group, enabling keto-enol tautomerism, which may influence chelation properties and biological activity .
Biological Activity
Ethyl 2-[(chloroacetyl)amino]benzoate, also known as Ethyl 4-(2-chloroacetamido)benzoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloroacetyl group can react with nucleophilic sites on proteins, leading to:
- Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites.
- Receptor Modulation : It may alter receptor function through covalent bonding with receptor proteins .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Studies indicate that it can effectively inhibit the growth of:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungi : Certain strains have been reported to be susceptible to this compound .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further development in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves the reaction of ethyl aminobenzoate with chloroacetyl chloride. This process can yield various derivatives that may exhibit enhanced biological activities or different mechanisms of action. For instance, modifications at the aromatic ring or variations in the alkyl chain can lead to compounds with tailored pharmacological profiles .
Q & A
Q. What are the standard synthetic pathways for Ethyl 2-[(chloroacetyl)amino]benzoate, and what reagents/conditions are typically employed?
The synthesis often involves a multi-step approach starting with the esterification of benzoic acid derivatives. A common method includes reacting 2-aminobenzoic acid ethyl ester with chloroacetyl chloride in the presence of a base like triethylamine or diisopropylethylamine. Solvents such as dichloromethane or DMF are used under controlled temperatures (0–25°C) to prevent side reactions like hydrolysis. Reaction progress is monitored via TLC or HPLC .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, chloroacetyl signals at 4.0–4.2 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns validate substituents .
- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection at ~254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as an intermediate in synthesizing bioactive molecules, such as:
- Antimicrobial agents : The chloroacetyl group enables nucleophilic substitutions to form thiazole or imidazole derivatives .
- Prodrug development : The ester moiety can be hydrolyzed in vivo to release active carboxylic acid derivatives .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or over-alkylation) be minimized during synthesis?
Optimization strategies include:
- Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis compared to polar aprotic solvents like DMF .
- Base choice : Sterically hindered bases (e.g., diisopropylethylamine) suppress unwanted nucleophilic attacks .
- Temperature control : Maintaining low temperatures (0–5°C) during chloroacetyl chloride addition minimizes thermal degradation .
Q. What methodologies address contradictions in impurity profiles during scale-up?
Advanced analytical workflows are critical:
- LC-MS/MS : Identifies trace impurities (e.g., unreacted starting materials or dimerization byproducts) .
- Reference standards : Use EP/Pharmaceutical-grade impurities (e.g., ethyl 4-chloro-2-oxo-benzothiazoleacetate) for calibration .
- DoE (Design of Experiments) : Statistically optimizes reaction parameters (e.g., stoichiometry, mixing rates) to reduce variability .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability studies reveal:
- Hydrolysis : The ester group degrades in humid environments, forming 2-[(chloroacetyl)amino]benzoic acid.
- Thermal decomposition : Heating above 60°C may yield chloroacetamide derivatives via intramolecular cyclization .
- Light sensitivity : UV exposure can cleave the C-Cl bond, necessitating amber glass storage .
Q. What strategies are used to evaluate the compound’s bioactivity in preclinical models?
Methodologies include:
- In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
- Metabolic stability : Liver microsome studies quantify hydrolysis rates to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
